molecular formula C12H8ClFO3S B12071099 4-Chloro-3-((3-fluorobenzyl)oxy)thiophene-2-carboxylic acid

4-Chloro-3-((3-fluorobenzyl)oxy)thiophene-2-carboxylic acid

Cat. No.: B12071099
M. Wt: 286.71 g/mol
InChI Key: LORGNJHJGQYAST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-((3-fluorobenzyl)oxy)thiophene-2-carboxylic acid typically involves the reaction of 4-chlorothiophene-2-carboxylic acid with 3-fluorobenzyl alcohol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-((3-fluorobenzyl)oxy)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

Scientific Research Applications

4-Chloro-3-((3-fluorobenzyl)oxy)thiophene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-3-((3-fluorobenzyl)oxy)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-((2-fluorobenzyl)oxy)thiophene-2-carboxylic acid
  • 3-((4-Fluorobenzyl)oxy)-2-thiophenecarboxylic acid
  • 3-Chloro-4-fluorobenzoic acid

Uniqueness

4-Chloro-3-((3-fluorobenzyl)oxy)thiophene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H8ClFO3S

Molecular Weight

286.71 g/mol

IUPAC Name

4-chloro-3-[(3-fluorophenyl)methoxy]thiophene-2-carboxylic acid

InChI

InChI=1S/C12H8ClFO3S/c13-9-6-18-11(12(15)16)10(9)17-5-7-2-1-3-8(14)4-7/h1-4,6H,5H2,(H,15,16)

InChI Key

LORGNJHJGQYAST-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=C(SC=C2Cl)C(=O)O

Origin of Product

United States

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